molecular formula C22H28N2O4 B10790179 Ambap76-66-4

Ambap76-66-4

Cat. No.: B10790179
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-PRMJBSFUSA-N
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Description

Ambap76-66-4, also known as Rhynchophylline, is a tetracyclic oxindole alkaloid with the chemical formula C₂₂H₂₈N₂O₄. This compound is primarily derived from the Uncaria species, particularly Uncaria rhynchophylla. Rhynchophylline has garnered significant attention due to its diverse biological activities, including antihypertensive and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rhynchophylline involves several steps, typically starting from simpler indole derivatives. The process often includes cyclization reactions to form the tetracyclic structure, followed by various functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Industrial Production Methods

Industrial production of Rhynchophylline generally involves extraction from natural sources, such as the stems and hooks of Uncaria rhynchophylla. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity Rhynchophylline .

Chemical Reactions Analysis

Types of Reactions

Rhynchophylline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxindole derivatives, which can have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Rhynchophylline has a wide range of scientific research applications, including:

Mechanism of Action

Rhynchophylline exerts its effects through several molecular targets and pathways. It primarily acts on the cardiovascular system by inhibiting calcium channels, leading to vasodilation and reduced blood pressure. Additionally, it has neuroprotective effects by modulating neurotransmitter release and protecting neurons from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rhynchophylline stands out due to its combination of antihypertensive and neuroprotective properties, making it a unique compound for therapeutic research. Its ability to modulate multiple biological pathways adds to its potential as a versatile pharmacological agent .

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

methyl (E)-2-[(3R,6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19?,22+/m0/s1

InChI Key

DAXYUDFNWXHGBE-PRMJBSFUSA-N

Isomeric SMILES

CC[C@H]1CN2CC[C@]3(C2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O

Origin of Product

United States

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